molecular formula C8H9N5O3 B14459192 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one CAS No. 70486-52-1

2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one

Cat. No.: B14459192
CAS No.: 70486-52-1
M. Wt: 223.19 g/mol
InChI Key: CZFDAUYUFPTCCG-SCSAIBSYSA-N
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Description

2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is a chemical compound with the molecular formula C9H11N5O3 It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one typically involves the reaction of pteridine derivatives with appropriate reagents to introduce the amino and dihydroxyethyl groups. One common method involves the condensation of 2,4,5-triaminopyrimidine with glyoxal, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert it to dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various biochemical pathways and its potential therapeutic applications set it apart from other pteridine derivatives .

Properties

CAS No.

70486-52-1

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

2-amino-6-[(1S)-1,2-dihydroxyethyl]-3H-pteridin-4-one

InChI

InChI=1S/C8H9N5O3/c9-8-12-6-5(7(16)13-8)11-3(1-10-6)4(15)2-14/h1,4,14-15H,2H2,(H3,9,10,12,13,16)/t4-/m1/s1

InChI Key

CZFDAUYUFPTCCG-SCSAIBSYSA-N

Isomeric SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](CO)O

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(CO)O

Origin of Product

United States

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